molecular formula C7H5FN2OS B049050 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one CAS No. 111332-25-3

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

Cat. No. B049050
M. Wt: 184.19 g/mol
InChI Key: MPNALLJGZMRGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-amino-6-fluorobenzo[d]thiazol-2(3H)-one” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions with 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole . For instance, in one synthesis method, a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent was carried out in dioxane .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit significant biological activities, including anticancer and anti-inflammatory effects . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .

Future Directions

Benzothiazole derivatives, including “5-amino-6-fluorobenzo[d]thiazol-2(3H)-one”, hold promise for future research due to their broad spectrum of biological effects . Future studies could focus on exploring their potential applications in treating various diseases, including cancer and inflammatory conditions .

properties

IUPAC Name

5-amino-6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNALLJGZMRGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)S2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

Synthesis routes and methods

Procedure details

6-fluoro-2(3H)-benzothiazolone (82.9 g) was nitrated in conc. sulfuric acid (800 g) with a 98% nitric acid (5% excess of the theoretical amount) at a temperature of 0° to 5° C. under stirring for 1.5 hours. The reaction mixture was poured into ice water and filtered. The solid material separated by the filtration was dried, and recrystallized from acetone, so that 6-fluoro-5-nitro-2(3H)-benzothiazolone (67.7 g) was obtained. The purity of this compound was 92% (this purity was determined by HPLC). The whole amount of this compound was reduced with iron powder to obtain 5-amino-6-fluoro-2(3H)-benzothiazolone (52.4 g). 4 g of the amino compound were subjected to an alkylation operation with the aid of 3-chloromethyl-5-methyl-1,2,4-oxadiazole (2.9 g), in acetonitrile (100 ml) in the presence of potassium carbonate (3 g) as the dehydrochlorinating agent. This operation was carried out under reflux for 2 hours, so that the aimed compound, i.e. 5-amino-6-fluoro-3-(5-methyl-1,2,4-oxadiazol-3-ylmethyl)-2(3H)-benzothiazolone (5.3 g) was obtained. m.p. 156°-157° C.
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